N-Amino-D-proline

描述

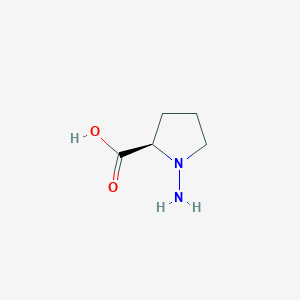

N-Amino-D-proline is a derivative of the amino acid proline, where an amino group is attached to the D-enantiomer of proline. Proline itself is unique among the amino acids due to its cyclic structure, which imparts rigidity and restricts its conformational flexibility

准备方法

Synthetic Routes and Reaction Conditions: N-Amino-D-proline can be synthesized through several methods. One common approach involves the reaction of D-proline with an appropriate amine source under controlled conditions. For instance, the reaction can be carried out in an aqueous solution with acetic anhydride as the acetylating agent . The reaction typically requires heating the mixture to temperatures between 50°C and 70°C to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: N-Amino-D-proline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated proline derivatives.

科学研究应用

Enzyme Inhibitors

N-Amino-D-Proline derivatives have been explored as potential inhibitors for various enzymes, particularly metalloproteinases (MMPs). MMPs play critical roles in tissue remodeling and are implicated in diseases such as cancer and arthritis. Studies have shown that specific this compound compounds can selectively inhibit MMP-2 and MMP-13, making them promising candidates for drug development aimed at treating these conditions .

Antimicrobial Activity

Research indicates that proline-rich peptides, including those containing this compound, exhibit antimicrobial properties. These peptides can disrupt bacterial cell membranes and inhibit protein synthesis, providing a potential avenue for developing new antibiotics .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects. It may modulate signaling pathways involved in neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Protein Stabilization

This compound acts as a chemical chaperone that stabilizes proteins in their native conformation. This property is particularly useful in the pharmaceutical industry for the formulation of monoclonal antibodies and other biologics, enhancing their stability during storage and transport .

Collagen Synthesis

As a precursor to collagen synthesis, this compound plays a crucial role in tissue regeneration and repair mechanisms. Its incorporation into collagen-rich tissues enhances structural integrity and promotes healing processes .

Biodegradable Polymers

In material science, this compound has been utilized in the development of biodegradable polymers. These materials are designed for applications such as drug delivery systems and tissue engineering scaffolds, where biocompatibility and degradation rates are critical factors .

Nanomaterials

This compound is also being investigated for the synthesis of nanomaterials with unique properties. Its ability to form stable complexes with metal ions can be exploited to create nanostructures for use in catalysis or as sensors .

D-Proline Derivatives as MBL Inhibitors

A study demonstrated that specific this compound derivatives effectively inhibit metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. The research highlighted the importance of the compound's stereochemistry in enhancing selectivity and potency against these enzymes .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound in models of neurodegeneration. The findings suggested that this compound could reduce oxidative stress markers and improve neuronal survival rates, indicating its potential therapeutic role in neurodegenerative diseases .

作用机制

The mechanism of action of N-Amino-D-proline involves its interaction with specific molecular targets. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often facilitated by the rigid structure of the proline ring, which fits well into the enzyme’s binding pocket . Additionally, this compound can influence protein folding and stability by promoting the formation of polyproline helices .

相似化合物的比较

L-Proline: The natural enantiomer of proline, widely used in protein synthesis and as an organocatalyst.

N-Acetyl-D-proline: Another derivative of D-proline, used in medicinal chemistry for its anti-inflammatory properties.

3-Substituted Prolines: These compounds have modifications at the third position of the proline ring, affecting their chemical reactivity and biological activity.

Uniqueness of N-Amino-D-proline: this compound stands out due to its specific structural modification, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and enzyme inhibitor makes it valuable in both synthetic chemistry and medicinal research .

生物活性

N-Amino-D-proline (NADP) is a non-standard amino acid that has garnered attention for its unique biological properties and potential therapeutic applications. This article explores the biological activity of this compound, including its roles in antimicrobial activity, cellular metabolism, and implications for health and disease.

Chemical Structure and Properties

This compound is a derivative of proline, characterized by the presence of an amino group at the nitrogen position. This structural modification influences its biochemical behavior, particularly in peptide synthesis and stability.

1. Antimicrobial Activity

Research indicates that proline-rich peptides, including those containing this compound, exhibit significant antimicrobial properties. These peptides can disrupt bacterial membranes and inhibit protein synthesis in pathogenic organisms. For instance, studies have shown that proline-rich antimicrobial peptides (PrAMPs) effectively combat Gram-negative bacteria like Klebsiella pneumoniae through mechanisms such as membrane disruption and immunostimulation .

Table 1: Antimicrobial Efficacy of Proline-Rich Peptides

| Peptide | Target Bacteria | Mechanism of Action | Reference |

|---|---|---|---|

| A3-APO | Klebsiella pneumoniae | Membrane disruption | Otvos et al., 2005 |

| Chex1-Arg20 | Various | Inhibition of ribosomal protein synthesis | Krizsan et al., 2014 |

| Pro-rich peptides | Gram-negative bacteria | Multi-modal action against pathogens | Guida et al., 2015 |

2. Metabolic Functions

Proline metabolism plays a critical role in cellular functions, including protein synthesis, cell signaling, and energy production. Proline is involved in the synthesis of polyamines and glutamate, which are vital for cellular growth and differentiation . Moreover, it acts as a signaling molecule that can influence the mammalian target of rapamycin (mTOR) pathway, integrating signals from nutrients and stress factors to regulate cell growth .

Table 2: Metabolic Pathways Involving Proline

| Pathway | Function | Implication |

|---|---|---|

| Proline oxidase | Converts proline to pyrroline-5-carboxylate | Source of energy and signaling |

| Polyamine synthesis | Derived from proline | Cell proliferation and differentiation |

| mTOR pathway | Regulates cell growth based on nutrient status | Impacts muscle and tissue health |

Case Study 1: Proline in Wound Healing

A study demonstrated that proline supplementation enhances wound healing processes in animal models by promoting collagen synthesis and reducing oxidative stress . The findings suggest that this compound could potentially be utilized to improve recovery outcomes in clinical settings.

Case Study 2: Cancer Metabolism

Research has indicated that proline metabolism is altered in cancer cells, contributing to tumor progression. Inhibiting proline utilization pathways has been proposed as a therapeutic strategy to combat cancer by limiting the availability of this amino acid for tumor growth .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-Amino-D-proline, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer: this compound synthesis typically involves asymmetric catalysis or enzymatic resolution. Photochemical methods, such as those using nitroaromatic intermediates (e.g., 5,7-dinitroindole derivatives), can yield protected α-amino acid precursors . Key variables include solvent polarity (e.g., DMF vs. acetonitrile), temperature (20–60°C), and chiral catalysts (e.g., L-proline-derived organocatalysts). Enantiomeric purity is assessed via chiral HPLC or circular dichroism (CD) spectroscopy. Challenges in D-amino acid production, such as racemization during deprotection, require optimizing reaction time and pH .

Q. Which analytical techniques are most robust for characterizing this compound and distinguishing it from its L-enantiomer?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical, particularly and NMR, to confirm stereochemistry. For example, distinct coupling patterns in the proline ring protons differentiate D- and L-forms. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation. Polarimetry or CD spectroscopy quantifies optical activity .

Q. How does this compound stability vary under different pH and temperature conditions?

- Methodological Answer: Stability studies should follow ICH guidelines, using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). LC-MS monitors degradation products, such as nitrosamines, under acidic conditions (pH < 3) via nucleophilic substitution . Buffered solutions (pH 5–7) at 4°C are recommended for storage to minimize racemization and hydrolysis .

Q. What role does this compound play in peptide synthesis, particularly for conformationally constrained analogs?

- Methodological Answer: The D-configuration introduces backbone rigidity, altering peptide secondary structures (e.g., β-turn stabilization). Solid-phase peptide synthesis (SPPS) protocols use Fmoc-protected this compound with coupling agents like HBTU. Post-synthetic analysis via MALDI-TOF or 2D-NMR (e.g., NOESY) verifies conformational impacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer: Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). Meta-analyses should standardize data using tools like PRISMA, focusing on effect sizes and confidence intervals. Replicate studies under controlled conditions (e.g., identical molar concentrations, passage numbers) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate nitrosamine formation risks in this compound-containing formulations?

- Methodological Answer: Perform forced degradation studies with nitrosating agents (e.g., NaNO) and analyze via GC-MS. Structural analogs with electron-withdrawing groups (e.g., acetylated amines) reduce nitrosation susceptibility. Literature reviews on structurally similar amines (e.g., diphenylamine) inform risk assessments, prioritizing compounds with < 0.1 ppm nitrosamine thresholds .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to receptors like prolyl oligopeptidase. QSAR models prioritize derivatives with enhanced steric complementarity. Validate predictions using SPR or isothermal titration calorimetry (ITC) to measure values .

Q. What experimental designs optimize enantiomeric excess (ee) in large-scale this compound synthesis?

- Methodological Answer: Use continuous-flow reactors with immobilized chiral catalysts (e.g., silica-supported proline derivatives) to enhance ee (>99%). DOE (design of experiments) evaluates factors like residence time, pressure, and catalyst loading. Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress .

Q. How should researchers design in vivo studies to evaluate this compound pharmacokinetics?

- Methodological Answer: Follow NIH preclinical guidelines: administer radiolabeled -N-Amino-D-proline to rodents, collect plasma/tissue samples at timed intervals, and quantify via LC-MS/MS. Use compartmental modeling (e.g., NONMEM) to calculate , , and bioavailability. Include negative controls (L-enantiomer) and assess renal/hepatic clearance .

Q. What validation criteria ensure reliability in quantifying trace impurities in this compound batches?

- Methodological Answer: Follow ICH Q2(R1) guidelines: validate LC-UV/MS methods for specificity (peak purity > 99%), accuracy (spike recovery 95–105%), and LOQ (< 0.05%). Use ANOVA to assess inter-day precision (RSD < 2%) and linearity () across 50–150% of target concentration. Cross-validate with a second lab using blinded samples .

属性

IUPAC Name |

(2R)-1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-05-6 | |

| Record name | D-Proline, 1-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-AMINOPROLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VJL5P9K5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。